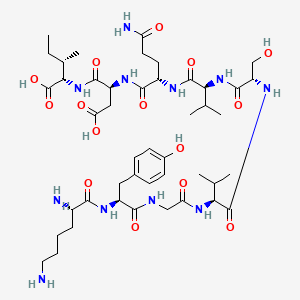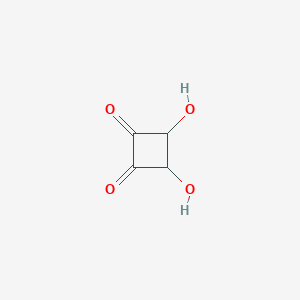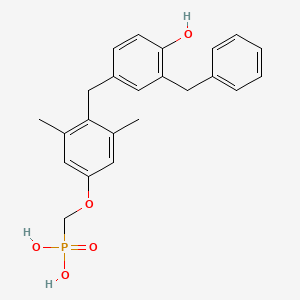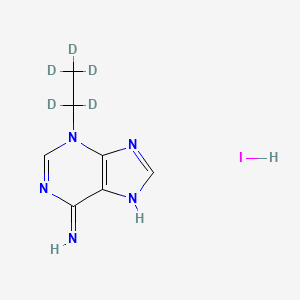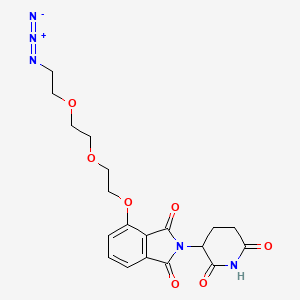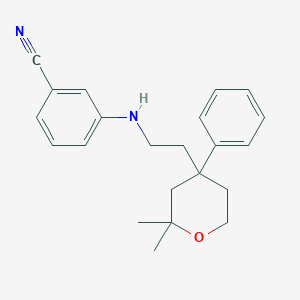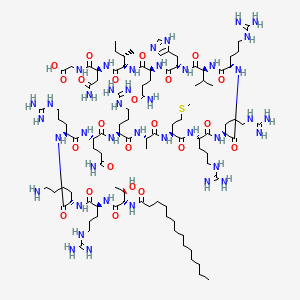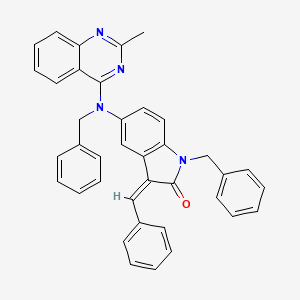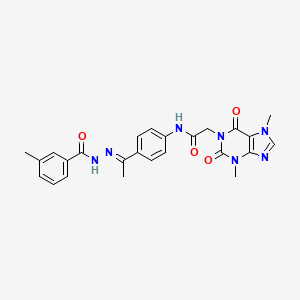
T-1-Mbhepa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
T-1-Mbhepa is a semi-synthetic derivative of the theobromine alkaloid, designed as a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2). This compound has shown significant anti-tumor and anti-angiogenic effects, making it a promising candidate for cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of T-1-Mbhepa involves several steps, starting with theobromine as the base compound. The synthetic route includes:
Alkylation: Theobromine undergoes alkylation to introduce specific functional groups.
Condensation: The alkylated theobromine is then subjected to condensation reactions to form the desired structure.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used for the alkylation and condensation reactions.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Packaging: The compound is then packaged under controlled conditions to maintain its stability.
Analyse Chemischer Reaktionen
Types of Reactions
T-1-Mbhepa undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Substitution reactions are used to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .
Wissenschaftliche Forschungsanwendungen
T-1-Mbhepa has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the inhibition of VEGFR-2.
Biology: Investigated for its effects on cell proliferation and apoptosis in cancer cell lines.
Medicine: Explored as a potential anti-cancer agent due to its anti-tumor and anti-angiogenic properties.
Wirkmechanismus
T-1-Mbhepa exerts its effects by inhibiting VEGFR-2, a key receptor involved in angiogenesis and tumor growth. The compound binds to the receptor, preventing the activation of downstream signaling pathways that promote cell proliferation and migration. This inhibition leads to reduced tumor growth and angiogenesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sorafenib: Another VEGFR-2 inhibitor with similar anti-tumor properties.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that also targets VEGFR-2.
Pazopanib: An inhibitor of VEGFR-2 and other tyrosine kinases used in cancer treatment.
Uniqueness of T-1-Mbhepa
This compound is unique due to its high selectivity and potency as a VEGFR-2 inhibitor. It has shown a higher selectivity index compared to other similar compounds, making it a promising candidate for further development .
Eigenschaften
Molekularformel |
C25H25N7O4 |
|---|---|
Molekulargewicht |
487.5 g/mol |
IUPAC-Name |
N-[(E)-1-[4-[[2-(3,7-dimethyl-2,6-dioxopurin-1-yl)acetyl]amino]phenyl]ethylideneamino]-3-methylbenzamide |
InChI |
InChI=1S/C25H25N7O4/c1-15-6-5-7-18(12-15)23(34)29-28-16(2)17-8-10-19(11-9-17)27-20(33)13-32-24(35)21-22(26-14-30(21)3)31(4)25(32)36/h5-12,14H,13H2,1-4H3,(H,27,33)(H,29,34)/b28-16+ |
InChI-Schlüssel |
CWWKAFAYIFZLPM-LQKURTRISA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=C(N=CN4C)N(C3=O)C |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)NN=C(C)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=C(N=CN4C)N(C3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


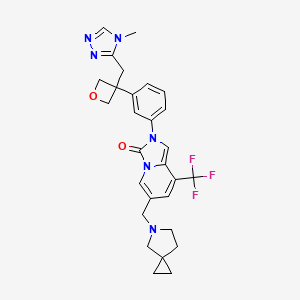
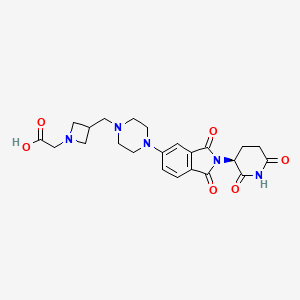
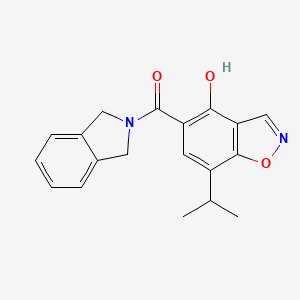
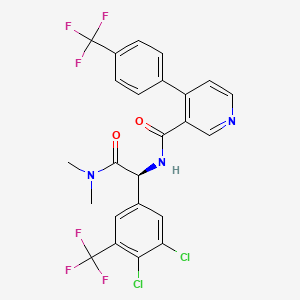
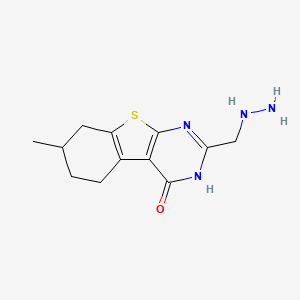
![prop-2-enyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate](/img/structure/B12368463.png)
